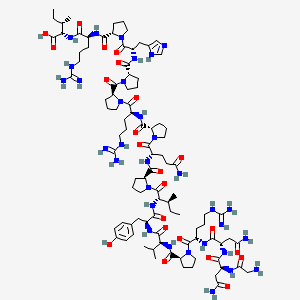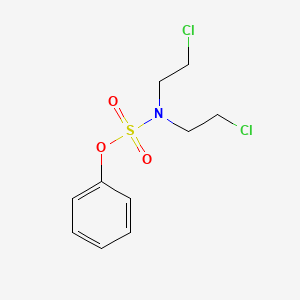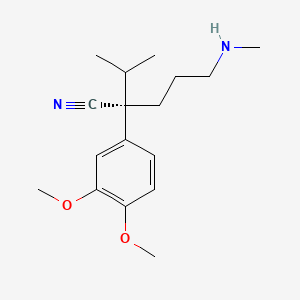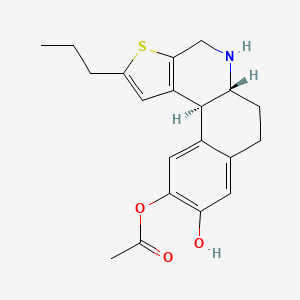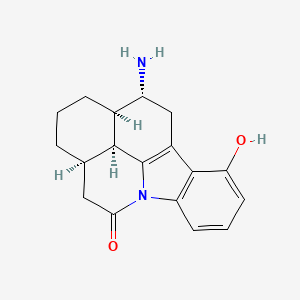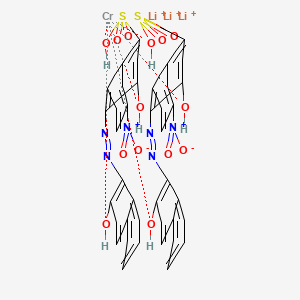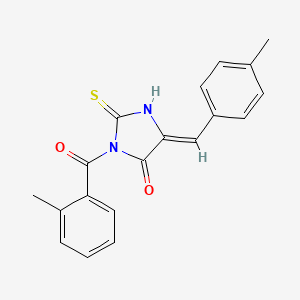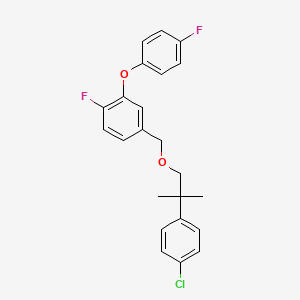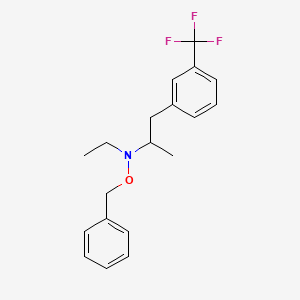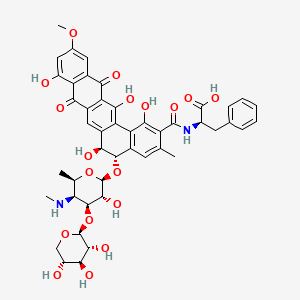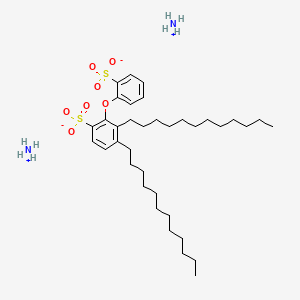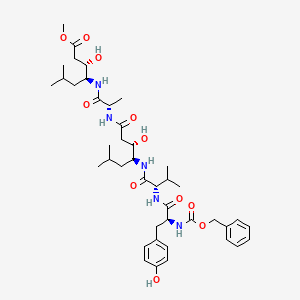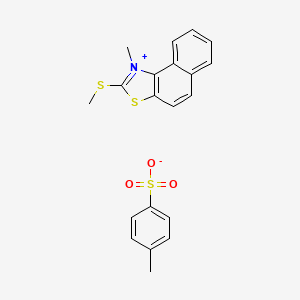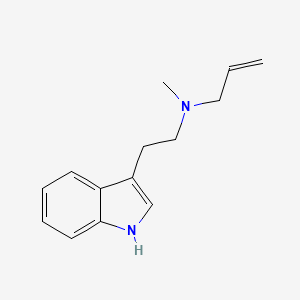
Malt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Malt is a term used to describe cereal grains, such as barley, that have been made to germinate by soaking in water and then stopped from germinating further by drying with hot air. Malted grains are used in various food and beverage products, such as beer, whisky, malted milk, this compound vinegar, and some baked goods.
準備方法
Synthetic Routes and Reaction Conditions
The primary method for producing malt involves soaking cereal grains in water to initiate germination. The grains are then dried with hot air to halt the germination process. This process activates enzymes, such as α-amylase and β-amylase , which convert starches into sugars.
Industrial Production Methods
In an industrial setting, the malting process is carried out in large-scale facilities. The grains are soaked in water for a specific period, typically 2-5 days, to allow germination to begin. The temperature and humidity are carefully controlled to optimize enzyme activity. After germination, the grains are dried using hot air to stop the process and preserve the enzymes.
化学反応の分析
Types of Reactions
Malt undergoes several types of chemical reactions, including:
Oxidation: : Maltose, a sugar derived from this compound, can be oxidized to form various compounds, such as maltodextrins.
Reduction: : Maltose can be reduced to produce maltitol, a sugar alcohol used as a sweetener.
Hydrolysis: : Enzymes in this compound can hydrolyze starches into simpler sugars, such as glucose and maltose.
Common Reagents and Conditions
Oxidation: : Oxidizing agents, such as hydrogen peroxide, are used in the presence of catalysts.
Reduction: : Reducing agents, such as sodium borohydride, are used under controlled conditions.
Hydrolysis: : Enzymes like α-amylase and β-amylase are used at specific temperatures and pH levels.
Major Products Formed
Oxidation: : Maltodextrins, which are used as food additives and thickeners.
Reduction: : Maltitol, a sugar alcohol used in sugar-free products.
Hydrolysis: : Glucose and maltose, which are used as sweeteners and in fermentation processes.
科学的研究の応用
Malt has various scientific research applications, including:
Chemistry: : this compound is used in the study of enzyme activity and starch conversion processes.
Biology: : this compound is used in microbiology research to study fermentation and microbial growth.
Medicine: : this compound extracts are used in pharmaceuticals and nutraceuticals for their nutritional and therapeutic properties.
Industry: : this compound is used in the food and beverage industry for producing beer, whisky, and other this compound-based products.
作用機序
The mechanism by which malt exerts its effects involves the activity of enzymes, such as α-amylase and β-amylase, which break down starches into simpler sugars. These enzymes target the starch molecules and catalyze the hydrolysis reaction, resulting in the production of glucose and maltose. The sugars produced are then used in various fermentation processes and contribute to the flavor and texture of this compound-based products.
類似化合物との比較
Malt is similar to other cereal grains that undergo malting, such as wheat, rye, and oats. malted barley is the most commonly used grain for malting due to its high enzyme activity and favorable flavor profile. Other similar compounds include:
Maltose: : A disaccharide sugar derived from this compound.
Maltodextrins: : Polysaccharides produced by the partial hydrolysis of starch.
Maltitol: : A sugar alcohol derived from maltose.
This compound is unique in its ability to produce a wide range of sugars and enzymes, making it a versatile ingredient in various food and beverage applications.
特性
CAS番号 |
1366416-29-6 |
|---|---|
分子式 |
C14H18N2 |
分子量 |
214.31 g/mol |
IUPAC名 |
N-[2-(1H-indol-3-yl)ethyl]-N-methylprop-2-en-1-amine |
InChI |
InChI=1S/C14H18N2/c1-3-9-16(2)10-8-12-11-15-14-7-5-4-6-13(12)14/h3-7,11,15H,1,8-10H2,2H3 |
InChIキー |
GXCLVBGFBYZDAG-UHFFFAOYSA-N |
正規SMILES |
CN(CCC1=CNC2=CC=CC=C21)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


